Boc-D-Trp-OH
Overview
Description
Boc-D-Trp-OH is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The Boc group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.
Mechanism of Action
Target of Action
It is known that the compound has pharmacological properties, including the inhibition of growth hormone release, induction of sleep, and anti-inflammatory effects .
Mode of Action
Its pharmacological properties suggest that it interacts with its targets to inhibit the release of growth hormones, induce sleep, and exert anti-inflammatory effects .
Biochemical Pathways
Given its pharmacological properties, it is likely that it influences the pathways related to growth hormone release, sleep regulation, and inflammation .
Pharmacokinetics
These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .
Result of Action
Its known pharmacological properties suggest that it can inhibit the release of growth hormones, induce sleep, and exert anti-inflammatory effects at the cellular level .
Action Environment
Like other bioactive compounds, its action and stability are likely to be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Boc-D-Trp-OH has been reported to have pharmacological properties, including inhibition of growth hormone release, induction of sleep, and anti-inflammatory effects
Cellular Effects
Given its pharmacological properties, it may influence cell function by modulating growth hormone release and inflammatory responses
Molecular Mechanism
It is known to inhibit growth hormone release, induce sleep, and have anti-inflammatory effects These effects suggest that this compound may interact with specific receptors or enzymes, leading to changes in cellular signaling and gene expression
Metabolic Pathways
It is known that tryptophan, the parent compound of this compound, is involved in several metabolic pathways, including the serotonin and kynurenine pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Trp-OH typically involves the protection of the amino group of D-tryptophan with a tert-butoxycarbonyl group. This can be achieved by reacting D-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Trp-OH undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: D-tryptophan and tert-butyl cation.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
Boc-D-Trp-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein structure and function by incorporating it into peptide chains.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[(tert-Butoxy)carbonyl]-L-tryptophan: Similar to the D-isomer but with the L-configuration.
N-[(tert-Butoxy)carbonyl]-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-[(tert-Butoxy)carbonyl]-L-valine: Used in the synthesis of peptides and proteins.
Uniqueness
Boc-D-Trp-OH is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. The D-isomer is often used in the synthesis of peptides that are resistant to enzymatic degradation, making it valuable in the development of stable peptide-based drugs .
Properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200427 | |
Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-64-5 | |
Record name | tert-Butoxycarbonyl-D-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5241-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-D-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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